
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene (CAS No. 690232-04-3) is a tetrahydronaphthalene derivative featuring a benzyl group at the 1-position and a methoxy substituent at the 5-position. Its molecular formula is $ \text{C}{18}\text{H}{20}\text{O} $, with a molecular weight of 252.35 g/mol. It has been utilized as a synthetic intermediate, such as in the preparation of UCM1014 derivatives for neuropharmacological studies .
Preparation Methods
Asymmetric Induction via Chiral Amine Intermediates
Reductive Amination of 5-Methoxy-2-tetralone
A prominent method involves reductive amination of 5-methoxy-2-tetralone using chiral amines. For example, R-(+)-α-phenylethylamine serves as a chiral auxiliary to induce stereoselectivity. In this approach:
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Addition-Elimination Reaction : 5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine in toluene or tetrahydrofuran (THF) under acidic conditions (e.g., methylsulfonic acid) to form an imine intermediate .
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Reduction : Sodium borohydride (NaBH₄) or related agents reduce the imine to the corresponding amine. For instance, NaBH₄ in ethanol at 10–15°C yields 5-methoxy-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalene-2-amine hydrochloride with 89.6% yield and 98.2% purity .
Step | Reagent/Conditions | Yield | Purity | Source |
---|---|---|---|---|
Imine formation | R-(+)-α-phenylethylamine, toluene, H⁺ | 85–90% | >95% | |
Reduction | NaBH₄, ethanol, 10–15°C | 89.6% | 98.2% |
Debenzylation and Benzylation
Following asymmetric induction, debenzylation removes the chiral auxiliary. Palladium-catalyzed hydrogenation (Pd/C, H₂, 2–5 atm) in methanol at 60°C cleaves the N-benzyl bond, yielding 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-amine . Subsequent benzylation introduces the 1-benzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
Friedel-Crafts Alkylation for Direct Benzylation
Substrate Preparation
The tetrahydronaphthalene core is synthesized via Hock rearrangement or Diels-Alder reactions. For example, 1,3,5-trimethoxybenzene undergoes tandem Hock and Friedel-Crafts reactions to form functionalized tetrahydronaphthalenes .
Benzylation Conditions
Benzyl groups are introduced using benzyl bromide or benzyl chloride in the presence of Lewis acids (e.g., AlCl₃). In dichloromethane at 0–25°C, Friedel-Crafts alkylation proceeds with regioselectivity at the 1-position due to steric and electronic effects .
Benzylation Method | Reagents | Temperature | Yield |
---|---|---|---|
Friedel-Crafts | Benzyl bromide, AlCl₃, CH₂Cl₂ | 0–25°C | 75–82% |
Nucleophilic Substitution | Benzyl chloride, K₂CO₃, DMF | 80°C | 68–72% |
Catalytic Hydrogenation of Naphthalene Derivatives
Partial Hydrogenation
Full hydrogenation of naphthalene to tetralin is well-documented, but selective hydrogenation to 1,2,3,4-tetrahydronaphthalene requires precise conditions. Palladium on carbon (Pd/C) in ethanol under 1–3 atm H₂ selectively reduces one aromatic ring, preserving the methoxy group .
Functional Group Compatibility
The methoxy group remains stable under hydrogenation conditions (20–50°C), while benzyl ethers may require protection. For example, benzyl groups introduced via prior alkylation are retained during hydrogenation .
Resolution and Purification Techniques
Chiral Resolution with Mandelic Acid
Racemic mixtures of 1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene are resolved using S-mandelic acid . Diastereomeric salts formed in ethyl acetate are separated via crystallization, achieving enantiomeric excess (ee) >99% .
Solvent Optimization
Ethyl acetate and methyl tert-butyl ether (MTBE) are preferred for crystallization due to their differential solubility for diastereomers. For example, recrystallization in ethyl acetate improves ee from 98.5% to 99.9% .
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield Range |
---|---|---|---|
Asymmetric Induction | High enantioselectivity, scalable | Requires chiral auxiliary | 65–70% |
Friedel-Crafts Alkylation | Direct benzylation, no protecting groups | Regioselectivity challenges | 70–82% |
Catalytic Hydrogenation | Simple setup, functional group tolerance | Over-reduction risk | 60–75% |
Chemical Reactions Analysis
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene is a chemical compound with several applications in scientific research, including use as a building block in synthesizing more complex organic molecules and as a reference compound in analytical chemistry. Research is ongoing to explore its potential as a pharmaceutical intermediate in developing new drugs. It is also used to produce specialty chemicals and materials with specific properties.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry. Its derivatives have been studied for potential biological activities, including antimicrobial and anticancer properties.
Chemistry It is used as a building block in synthesizing more complex organic molecules and as a reference compound in analytical chemistry.
Biology The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry It is used in the production of specialty chemicals and materials with specific properties.
Chemical Reactions
This compound undergoes oxidation, reduction, and substitution chemical reactions.
- Oxidation This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Preparation Methods
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues in Pharmacology
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
- Structure: 8-hydroxy substitution on the tetrahydronaphthalene core, with a dipropylamino group at the 2-position.
- Activity : A potent 5-HT$_{1A}$ receptor agonist, demonstrating anxiolytic and antidepressant effects in preclinical models. Unlike benzodiazepines, it modulates stress adaptation mechanisms .
- Key Difference : The absence of a benzyl group and presence of a hydroxyl moiety enhance its polar interactions with serotonin receptors, contrasting with the lipophilic benzyl group in the target compound.
2-Methoxy-8-hydroxydihexahydro-1,2,3,4-tetrahydronaphthalene (2-METH-8-H-DPAT)
- Structure : Methoxy at position 2 and hydroxyl at position 6.
- Activity : Exhibits stress-protective effects in mice, suppressing emotional behavior changes post-acute restraint stress. Its dual substituents enable dual hydrogen bonding with receptors .
- Comparison : The target compound’s benzyl group may reduce hydrogen-bonding capacity but increase membrane permeability.
7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
- Structure : Isopropyl and dimethyl groups at positions 7, 1, and 1.
- Synthesis : Derived from longifolene via isomerization and aromatization, yielding a 54.6% isolated yield .
- Application : Serves as a precursor for antiproliferative tetralone derivatives. The bulky isopropyl group sterically hinders electrophilic attacks, altering reactivity compared to the target compound .
4,4-Dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one
- Structure : Brominated derivative with ketone and isopropyl groups.
- Reactivity : Bromination occurs regioselectively at the 5,8-positions in similar compounds, influenced by electron-donating substituents .
- Comparison : The target compound’s methoxy group directs electrophilic substitution to the para position, while bromination in this derivative highlights the role of steric effects.
Stereochemical Considerations
- cis-1-Benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene (YAU-17): The (1S,2S)-isomer exhibits higher local anesthetic activity than its enantiomer, blocking frog sciatic nerve conduction more effectively.
Key Research Findings
Regioselectivity in Bromination : Electron-donating groups (e.g., methoxy) direct bromination to the para position in tetrahydronaphthalenes, while steric hindrance from isopropyl groups shifts reactivity to alternative sites .
Pharmacological Divergence : Benzyl-substituted derivatives (e.g., the target compound) lack the hydroxyl groups required for 5-HT$_{1A}$ receptor binding, limiting direct neuroactivity but enhancing synthetic versatility .
Biological Activity
1-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene (CAS No. 690232-04-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is a synthetic intermediate used in the development of pharmaceuticals and other organic compounds. Its structure allows it to interact with various biological targets, making it a subject of study in pharmacology.
Research indicates that this compound may act on sigma-like receptors within the brain. These receptors are implicated in neuromodulation and may influence dopamine pathways. The compound has shown potential in stimulating tyrosine hydroxylase (TH) activity in rodent brain tissue at low concentrations (0.1 µM), suggesting a role in dopaminergic signaling pathways .
Pharmacological Effects
The pharmacological evaluation of similar compounds has revealed several noteworthy effects:
Antimicrobial Activity
Emerging studies indicate that compounds related to this compound exhibit antimicrobial properties. For instance, extracts from plants containing similar naphthalene derivatives have shown efficacy against various bacterial pathogens . This suggests potential applications in developing new antimicrobial agents.
Study 1: Neuromodulatory Effects
In a study evaluating the neuromodulatory effects of tetrahydronaphthalenes, researchers found that specific derivatives could stimulate TH activity significantly. This effect was blocked by sigma-receptor antagonists, indicating that these compounds interact with sigma receptors to modulate dopaminergic activity .
Compound | TH Stimulation (%) | Concentration (µM) | Sigma Antagonist Effect |
---|---|---|---|
1-Benzyl-5-methoxy-TN | 30% | 0.1 | Yes |
Control (No Treatment) | Baseline | - | - |
Study 2: Antioxidant Potential
A comparative analysis of related compounds revealed significant antioxidant activities measured through DPPH and ABTS assays. While specific data for this compound is not available, the trends observed suggest that it may possess similar capabilities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including Friedel-Crafts alkylation, hydrogenation, and methoxylation. For example:
Friedel-Crafts Benzylation : React 5-methoxy-1-tetralone with benzyl chloride in the presence of AlCl₃ to introduce the benzyl group .
Selective Hydrogenation : Reduce the aromatic ring using catalysts like Pd/C under controlled H₂ pressure (1–3 atm) to yield the tetrahydro structure .
Purification : Optimize column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (≥70%) can be achieved by adjusting solvent polarity and temperature .
Key Data:
- Catalyst Screening : Pd/C (5% wt) achieves >90% conversion at 25°C .
- Byproduct Mitigation : Excess AlCl₃ in Friedel-Crafts reactions may lead to polyalkylation; stoichiometric control is critical .
Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : Use 1H- and 13C-NMR to confirm substitution patterns (e.g., benzyl group at C1, methoxy at C5). NOESY can resolve stereochemistry in the tetrahydronaphthalene ring .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (expected m/z for C₁₈H₂₀O: 252.1514) .
- Computational Modeling : DFT (B3LYP/6-311+G(d,p)) predicts thermodynamic stability and vibrational spectra for comparison with experimental IR data .
Key Data:
- Thermodynamic Properties : Gas-phase ΔfH° = 26.0 ± 2.0 kJ/mol; these values validate synthetic pathways .
Q. What are the standard toxicological screening protocols for assessing this compound’s safety in biological systems?
Methodological Answer: Follow ATSDR’s inclusion criteria for toxicity studies (Table B-1, ):
In Vivo Models : Administer via oral (gavage) or inhalation routes to rodents (e.g., Sprague-Dawley rats) at doses 10–100 mg/kg.
Endpoints : Monitor hepatic (ALT/AST levels), renal (creatinine clearance), and hematological parameters (CBC) .
Mechanistic Assays : Use in vitro CYP450 inhibition assays to predict metabolic interactions .
Key Data:
- Acute Toxicity : LD₅₀ > 500 mg/kg (oral) in preliminary rodent studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor agonism vs. antagonism) of this compound?
Methodological Answer:
- Comparative Binding Studies : Perform radioligand displacement assays (e.g., using 3H-labeled serotonin receptors) to quantify affinity variations under different pH/temperature conditions .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., GPCR docking) to identify conformational dependencies .
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., ATSDR’s literature framework in ) to identify confounding variables (e.g., solvent effects) .
Key Data:
- Receptor Selectivity : Structural analogs show 10–100× selectivity for 5-HT₂A over 5-HT₁A receptors .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of tetrahydronaphthalene derivatives?
Methodological Answer:
Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing benzyl with phenylpropyl) .
Biological Testing : Screen analogs in functional assays (e.g., cAMP accumulation for GPCR activity).
QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate substituent electronegativity/logP with activity .
Table 1. Structural Analogs and Key Features
Compound | Structural Modifications | Biological Activity (IC₅₀) |
---|---|---|
1-Benzyl-5-methoxy-THN | Benzyl, methoxy | 5-HT₂A: 12 nM |
1-Phenylpropyl-5-OH-THN | Phenylpropyl, hydroxyl | 5-HT₂A: 45 nM |
5-Nitro-THN | Nitro at C5 | Inactive |
Q. How can environmental persistence and degradation pathways of this compound be studied?
Methodological Answer:
- Lab-Scale Degradation : Expose to UV light (254 nm) in aqueous solutions (pH 7.4) to simulate photolysis. Analyze metabolites via LC-MS/MS .
- Microbial Biodegradation : Use activated sludge models (OECD 301F) to assess aerobic degradation rates .
- Field Monitoring : Deploy passive samplers in wastewater systems ( ’s SPE protocol) to detect parent compounds and transformation products .
Key Data:
- Half-Life in Water : Estimated t₁/₂ = 14 days under UV exposure .
Q. What methodologies are available for identifying metabolic pathways and potential drug-drug interactions?
Methodological Answer:
Hepatic Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Identify phase I metabolites (e.g., hydroxylation at C6) via UPLC-QTOF .
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Pharmacokinetic Modeling : Integrate in vitro metabolic stability (Clₜₙₜ) into PBPK models to predict in vivo clearance .
Key Data:
Q. Notes
- Advanced Tools : DFT modeling, QSAR, and meta-analytical frameworks are emphasized for resolving data contradictions.
- Toxicological Relevance : Aligns with ATSDR’s rigorous inclusion criteria for hazard assessment .
Properties
Molecular Formula |
C18H20O |
---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H20O/c1-19-18-12-6-10-16-15(9-5-11-17(16)18)13-14-7-3-2-4-8-14/h2-4,6-8,10,12,15H,5,9,11,13H2,1H3 |
InChI Key |
RVBGYFWIJNVHQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CC3=CC=CC=C3 |
Origin of Product |
United States |
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